N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autoimmune diseases are a group of disorders that arise from an abnormal immune response against the body's own tissues. These diseases can affect various organs and tissues, leading to chronic inflammation and tissue damage. Current treatment options for autoimmune diseases include immunosuppressive drugs, which can have significant side effects. Therefore, there is a need for new therapeutic options that can selectively target the immune system without compromising its overall function.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis and structural analysis of various sulfonamide derivatives, including compounds structurally related to N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide. For instance, studies involving the synthesis of novel sulfonamide derivatives have shown promising antimicrobial activities. These compounds were synthesized through reactions involving 2-bromo-N-(phenylsulfonyl)acetamide derivatives, leading to the creation of compounds with potential for antimicrobial applications (Fahim & Ismael, 2019).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial efficacy of sulfonamide derivatives. The synthesized compounds have been shown to display good antimicrobial activity, with specific compounds exhibiting high activity towards various strains. This demonstrates the potential of these compounds in contributing to the development of new antimicrobial agents (Darwish et al., 2014).
Potential in Drug Development
Research on sulfonamide derivatives also extends to their potential in drug development for treating various diseases. For example, studies have explored the use of sulfonamide derivatives as enzyme inhibitors, revealing their ability to inhibit key enzymes involved in disease processes. This highlights the therapeutic potential of these compounds in the treatment of diseases through enzyme inhibition (Abbasi et al., 2019).
Modification for Enhanced Efficacy
Modifications of sulfonamide derivatives to enhance their pharmacological properties are a key area of research. Studies focusing on the replacement of certain functional groups within the sulfonamide structure have shown improved therapeutic efficacy and reduced toxicity, indicating the importance of structural optimization in the development of effective drugs (Wang et al., 2015).
Propriétés
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-5-2-8-18(11-15)28(26,27)24-14-19(25)23-13-17-7-4-10-22-20(17)16-6-3-9-21-12-16/h2-12,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZWMYYQPHYDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-2-(3-methylbenzenesulfonamido)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.